molecular formula C14H17ClN4O2S B6503364 7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 919020-98-7

7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6503364
CAS RN: 919020-98-7
M. Wt: 340.8 g/mol
InChI Key: MALVGWDLGPYPPM-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of purine, which is an aromatic heterocyclic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine structure, with various substitutions at the 7, 3, and 8 positions of the purine ring system. The exact structure would depend on the specific locations and orientations of these substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present. Factors such as polarity, solubility, and reactivity could be influenced by these substituents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many purine derivatives are biologically active and can interact with enzymes and receptors in cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Like all chemicals, safe handling practices should be used to minimize risk .

Future Directions

The study of purine derivatives is a rich field with many potential future directions. These could include the synthesis of new derivatives, the study of their biological activity, and their use in the development of new drugs .

properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-8(2)7-22-14-16-11-10(19(14)6-5-9(3)15)12(20)17-13(21)18(11)4/h5H,1,6-7H2,2-4H3,(H,17,20,21)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVGWDLGPYPPM-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((2-methylallyl)thio)-1H-purine-2,6(3H,7H)-dione

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